Antiproliferative Potency and Selectivity Window: 6-Aminoindazole Derivatives vs. Cancer vs. Normal Cells
The 6-substituted aminoindazole derivative N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) exhibited an IC50 of 14.3 ± 4.4 μM against HCT116 human colorectal cancer cells, while demonstrating no significant cytotoxicity in normal MRC5 lung fibroblast cells at concentrations up to 100 μM, yielding a selectivity index of >7.0 [1]. In comparison, the structurally related N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) demonstrated enhanced potency with an IC50 of 0.4 ± 0.3 μM in the same HCT116 cell line, a 36-fold improvement over compound 9f [2]. The unsubstituted parent compound 1H-indazol-6-amine served as the synthetic starting material for both derivatives, highlighting that the 6-aminoindazole core is essential but the substituent pattern critically modulates potency [3].
| Evidence Dimension | Antiproliferative activity (IC50) in HCT116 colorectal cancer cells; selectivity vs. normal MRC5 cells |
|---|---|
| Target Compound Data | IC50 = 14.3 ± 4.4 μM (HCT116); IC50 >100 μM (MRC5) for compound 9f |
| Comparator Or Baseline | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36): IC50 = 0.4 ± 0.3 μM (HCT116); 1H-indazol-6-amine (parent scaffold): activity not reported in this assay |
| Quantified Difference | Compound 36 is 36-fold more potent than compound 9f; compound 9f shows >7-fold selectivity for cancer over normal cells |
| Conditions | Sulforhodamine B (SRB) assay; 72-hour incubation; HCT116 human colorectal cancer cell line; MRC5 normal lung fibroblast cells |
Why This Matters
This data demonstrates that while the 6-aminoindazole core confers a favorable selectivity window, specific N-substitution patterns dramatically alter potency, informing lead optimization decisions and procurement of appropriate building blocks.
- [1] Hoang, N. X.; Hoang, V. H.; Ngo, T.; Vu, T. Y.; Tran, P. T. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Lett. Drug Des. Discov. 2023, 20, 581-588. View Source
- [2] Hoang, N. X.; Hoang, V. H.; Luu, T. T. T.; Luu, H. N.; Ngo, T.; Van Hieu, D.; Long, N. H.; Anh, L. V.; Ngo, S. T.; Nguyen, Y. T. K.; Han, B. W.; Nguyen, T. X.; Hai, D. T. T.; Hien, T. T. T.; Tran, P. T. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Adv. 2020, 10, 45199-45206. View Source
- [3] BindingDB Entry. 1H-Indazol-6-amine (PD003165). Affinity Data: IC50 = 120 nM (in vitro kinase assay). View Source
